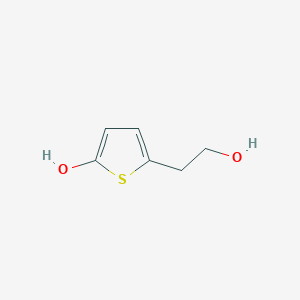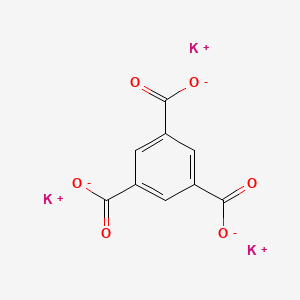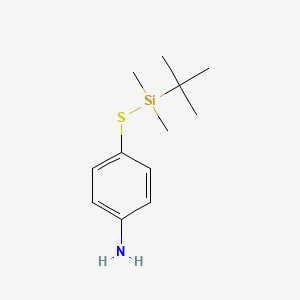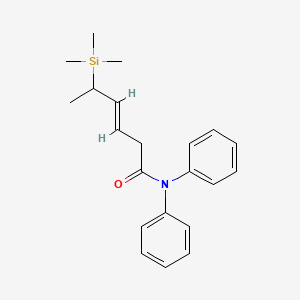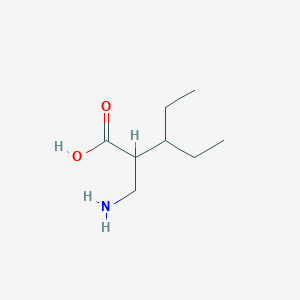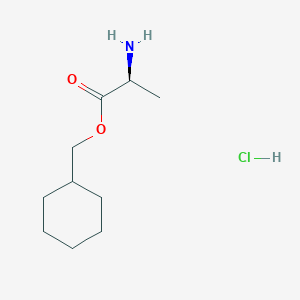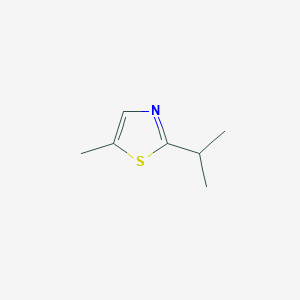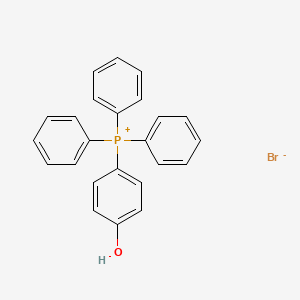
(4-Hydroxyphenyl)triphenylphosphoniumbromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxyphenyl)triphenylphosphoniumbromide is a quaternary phosphonium salt with the molecular formula C25H22BrOP. This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-hydroxyphenyl moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with 4-bromophenol. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), under reflux conditions. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine attacks the bromine atom of 4-bromophenol, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using microwave irradiation techniques. This method offers the advantage of reduced reaction times and higher yields. The reaction is typically carried out at 60°C for 30 minutes in the presence of THF .
Análisis De Reacciones Químicas
Types of Reactions: (4-Hydroxyphenyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(4-Hydroxyphenyl)triphenylphosphoniumbromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential antimicrobial properties against pathogenic microorganisms.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-Hydroxyphenyl)triphenylphosphoniumbromide involves its interaction with molecular targets through its phosphonium group. The compound can form stable complexes with various substrates, facilitating their transformation in chemical reactions. In biological systems, it can interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .
Comparación Con Compuestos Similares
- (4-Bromobenzyl)triphenylphosphonium bromide
- (4-Methoxybenzyl)triphenylphosphonium chloride
- (4-Carboxybutyl)triphenylphosphonium bromide
Comparison: (4-Hydroxyphenyl)triphenylphosphoniumbromide is unique due to the presence of the hydroxy group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical reactions compared to its analogs, which may lack this functional group .
Propiedades
Fórmula molecular |
C24H20BrOP |
|---|---|
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H19OP.BrH/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H |
Clave InChI |
OJBUAYQWESRPQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.1.1]hexan-5-ol](/img/structure/B13140811.png)
![4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140826.png)

